2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
The compound “2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” belongs to the class of organic compounds known as benzo[b][1,4]oxazin-3-yl)acetic acids. These are aromatic compounds containing an acetic acid (or a derivative) linked to a benzo[b][1,4]oxazine ring system .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[b][1,4]oxazin-3-yl)acetic acid moiety. The presence of the acetic acid group would make the compound acidic in nature .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 1,2-oxazines, such as 2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, have been explored extensively. These compounds are synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of specific precursors. The importance of oxazinium salts as electrophiles in various reactions highlights the versatility and reactivity of these compounds, making them valuable in synthetic organic chemistry (Sainsbury, 1991).
Biological Activities
Compounds bearing the 1,2-benzoxazine structure, similar to the core of the mentioned acid, have been noted for their wide range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects. The diversity of biological activities suggests potential pharmaceutical applications, with structural modifications providing a pathway to enhance or modify these activities for specific therapeutic uses (Waisser & Kubicová, 1993).
Antimicrobial Properties
Research on the degradation of acetaminophen by advanced oxidation processes has identified various by-products, including those similar to the structure of interest, which exhibit significant antimicrobial properties. This suggests potential environmental applications for these compounds, particularly in water treatment and pollution mitigation strategies, where their ability to break down into less harmful by-products could be leveraged (Qutob et al., 2022).
Potential as Antimicrobial Scaffolds
The structural backbone of 1,4-benzoxazin-3-one, closely related to the compound , has shown potential as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have demonstrated potent activity against a range of pathogens, suggesting that further exploration and modification of these structures could yield effective new drugs for combating infectious diseases (Yoda, 2020).
Properties
IUPAC Name |
2-(4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-11-10(5-8)13(2)9(7-16-11)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWZGCHWKVTAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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